m-Tiglamidophenyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(Methylcarbamoyloxy)crotonanilide is a chemical compound with the molecular formula C11H12N2O3 It is known for its unique structure, which includes a crotonanilide backbone with a methylcarbamoyloxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Methylcarbamoyloxy)crotonanilide typically involves the reaction of crotonanilide with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3’-(Methylcarbamoyloxy)crotonanilide may involve larger-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often incorporating automated systems for mixing, temperature control, and purification. Industrial production also emphasizes safety measures to handle potentially hazardous chemicals and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-(Methylcarbamoyloxy)crotonanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
3’-(Methylcarbamoyloxy)crotonanilide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of 3’-(Methylcarbamoyloxy)crotonanilide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
3’-(Methylcarbamoyloxy)crotonanilide can be compared with other similar compounds, such as:
Crotonanilide: The parent compound, which lacks the methylcarbamoyloxy group. It has different chemical properties and reactivity.
Methylcarbamoyloxy derivatives: Compounds with similar functional groups but different backbones. These compounds may have varying biological activities and applications.
The uniqueness of 3’-(Methylcarbamoyloxy)crotonanilide lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of a crotonanilide backbone with a methylcarbamoyloxy group makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
17788-15-7 |
---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
[3-[[(E)-but-2-enoyl]amino]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H14N2O3/c1-3-5-11(15)14-9-6-4-7-10(8-9)17-12(16)13-2/h3-8H,1-2H3,(H,13,16)(H,14,15)/b5-3+ |
InChI Key |
XDUPUIUISDIOAT-HWKANZROSA-N |
SMILES |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC |
Canonical SMILES |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Synonyms |
N-Methylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.